Documented Patent-Protected Intermediate Status vs. Non-Validated Analogs
CAS 1868106-31-3 is explicitly cited as an intermediate in the synthesis of final compounds within two independent patent families. The Hoffmann-La Roche patent (US 2022/0395496 A1) references this exact compound on pages 56-57 for the preparation of piperidinyl amine TLR7/8/9 antagonists targeting autoimmune disease [1]. The Boehringer Ingelheim patent (US 9,353,090 B2) references the compound at paragraphs 0486-0487 for the preparation of heterocyclic carboxylic acid sGC activators [2]. In contrast, the closest positional isomer — tert-butyl 3-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1824298-07-8) — lacks any patent citation record in Google Patents or PubMed search results [3]. This represents a documented versus undocumented comparator contrast: 2 patent citations vs. 0.
| Evidence Dimension | Patent citation count as key intermediate |
|---|---|
| Target Compound Data | 2 independent patent families (US 9,353,090 B2; US 2022/0395496 A1) |
| Comparator Or Baseline | 3-(hydroxymethyl) isomer (CAS 1824298-07-8): 0 patent citations identified |
| Quantified Difference | 2 vs. 0 patent families referencing the compound as intermediate |
| Conditions | Patent full-text search via Google Patents and PubMed (accessed May 2026) |
Why This Matters
A compound with documented use in patent-protected synthetic routes reduces the risk of synthetic route failure compared to an unvalidated analog, directly impacting procurement decision-making for medicinal chemistry programs.
- [1] Hu T, Kou B, Liu H, Shen H, Zhu W, Zou G. Piperidinyl Amine Compounds for the Treatment of Autoimmune Disease. US Patent Application 2022/0395496 A1. Published December 15, 2022. Pages 56-57. View Source
- [2] Brenneman JB, Ginn JD, Hopkins TD, Lowe MD. Heterocyclic Carboxylic Acids as Activators of Soluble Guanylate Cyclase. US Patent 9,353,090 B2. Issued May 31, 2016. Paragraphs 0486-0487. View Source
- [3] Search performed across Google Patents and PubMed for CAS 1824298-07-8 (tert-butyl 3-(hydroxymethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) as of May 2026. No patent documents retrieved referencing this compound as a synthetic intermediate. View Source
